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molecular formula C8H7ClO2 B021866 3'-Chloro-4'-hydroxyacetophenone CAS No. 2892-29-7

3'-Chloro-4'-hydroxyacetophenone

Cat. No. B021866
M. Wt: 170.59 g/mol
InChI Key: GMTSPBYBJKGPJF-UHFFFAOYSA-N
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Patent
US04743703

Procedure details

50 gm of p-hydroxyacetophenone were dissolved in 500 ml of hot methylene dichloride and filtered through a small pad of silica gel. The solution was allowed to cool and the methylene dichloride was stripped off to obtain 41.75 gm (0.31 mol) of crystals. These crystals were dissolved in about 1.5 liters of methylene dichloride. The reaction flask was placed in an ice bath and chlorine gas was bubbled through the solution. After about a total of 5 minutes of Cl2(g) bubbling, the methylene chloride was stripped off to yield more than 30 gm of white crystals (>90% pure) of 3-chloro-4-hydroxy acetophenone.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.C(Cl)[Cl:12]>>[CH3:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([Cl:12])[CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a small pad of silica gel
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mol
AMOUNT: MASS 41.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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